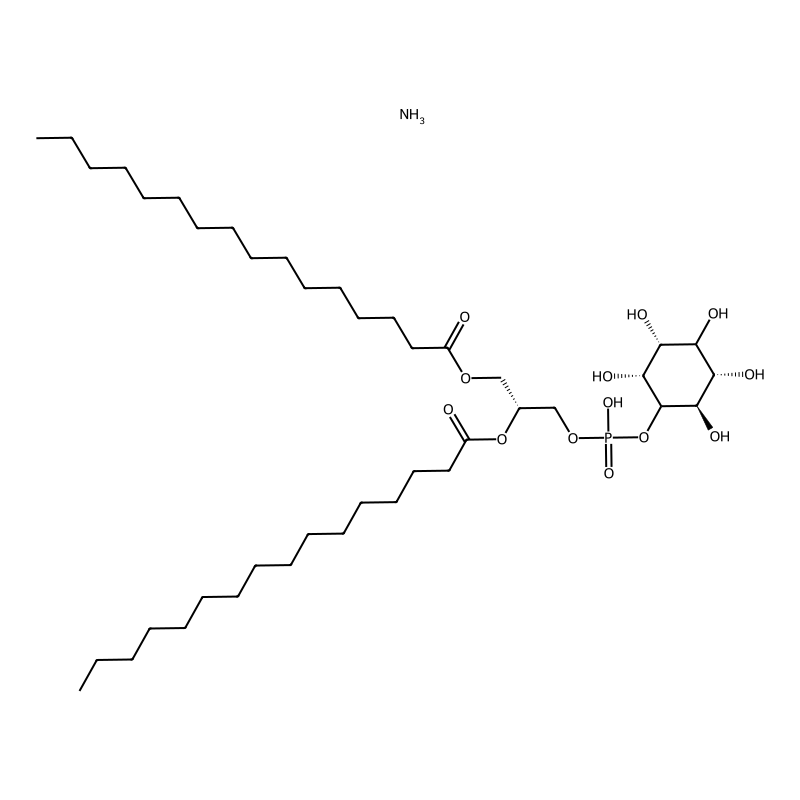

PtdIns-(1,2-dipalmitoyl) (ammonium salt)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cellular Signaling:

PtdIns-(1,2-dipalmitoyl) (ammonium salt), also known as dipalmitoylphosphatidylinositol (DPPI), is a type of phospholipid involved in cellular signaling pathways. It serves as a precursor molecule for various phosphatidylinositol phosphates (PIPs), which act as important second messengers in cells . These PIPs are generated by enzymes like phosphatidylinositol kinases (PIKs) and can be further modified by other enzymes, leading to diverse cellular responses such as:

- Cell proliferation and differentiation

- Cell survival and apoptosis

- Cytoskeletal reorganization

- Membrane trafficking

Studying Membrane Interactions:

Due to its well-defined structure and ability to form micelles and vesicles, DPPI is valuable for studying membrane-protein interactions. Researchers can use DPPI to mimic natural cellular membranes and investigate how various proteins interact with these membranes . This knowledge is crucial for understanding various cellular processes, including:

- Protein trafficking

- Signal transduction

- Membrane fusion

Drug Discovery Applications:

The role of PIPs in various diseases has led to the exploration of DPPI in drug discovery. By studying how enzymes involved in PIP metabolism function, researchers can develop novel drugs that target these enzymes for therapeutic purposes. This approach holds promise for treating various conditions, including:

- Cancer

- Neurodegenerative diseases

- Cardiovascular diseases

PtdIns-(1,2-dipalmitoyl) (ammonium salt) is a synthetic derivative of phosphatidylinositol, characterized by the presence of two palmitic acid (C16:0) fatty acyl chains at the sn-1 and sn-2 positions of the glycerol backbone. Its molecular formula is with a molecular weight of approximately 828.1 g/mol. This compound is often utilized in biochemical research due to its structural similarity to natural phospholipids, facilitating studies on lipid membranes and cellular processes .

- Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed, releasing fatty acids and phosphatidylinositol.

- Phosphorylation: The hydroxyl groups on the inositol ring can be phosphorylated by various kinases, leading to the formation of different phosphoinositides.

- Transesterification: This reaction involves exchanging the fatty acyl chains with other fatty acids or alcohols, modifying its properties for specific applications.

These reactions are essential for understanding how PtdIns-(1,2-dipalmitoyl) interacts within biological systems and its potential modifications for research applications.

PtdIns-(1,2-dipalmitoyl) (ammonium salt) plays a significant role in cellular signaling pathways. It is known to participate in:

- Membrane Dynamics: As a component of lipid bilayers, it influences membrane fluidity and permeability.

- Signal Transduction: It acts as a substrate for various kinases, contributing to the generation of second messengers involved in cellular signaling.

- Cellular Trafficking: The compound is implicated in vesicle formation and transport processes within cells.

Research indicates that phosphatidylinositol derivatives can modulate cellular responses to external stimuli, impacting processes such as apoptosis and cell proliferation .

The synthesis of PtdIns-(1,2-dipalmitoyl) (ammonium salt) typically involves:

- Lipid Synthesis: Starting from glycerol and fatty acids, the first step is to form diacylglycerol by esterifying two equivalents of palmitic acid.

- Phosphorylation: The diacylglycerol is then phosphorylated using phosphoric acid to introduce the phosphate group.

- Inositol Addition: The phosphorylated diacylglycerol reacts with inositol to form phosphatidylinositol.

- Ammonium Salt Formation: Finally, ammonium ions are introduced to convert phosphatidylinositol into its ammonium salt form.

These methods can vary based on desired purity and yield, with modifications made to optimize conditions for specific research applications .

PtdIns-(1,2-dipalmitoyl) (ammonium salt) has diverse applications in scientific research:

- Cell Biology: Used in studies involving membrane dynamics and signaling pathways.

- Drug Delivery Systems: Its liposomal formulations are explored for targeted drug delivery.

- Biochemical Assays: Serves as a substrate in enzyme assays to study lipid metabolism.

The compound's ability to mimic natural lipids makes it valuable for investigating biological processes related to cell membranes .

Interaction studies involving PtdIns-(1,2-dipalmitoyl) (ammonium salt) focus on its binding properties with proteins and other biomolecules:

- Protein-Lipid Interactions: Research shows that various proteins can bind specifically to phosphatidylinositol derivatives, influencing their activity and localization within cells.

- Membrane Protein Functionality: The presence of this compound in lipid bilayers can alter the functionality of membrane proteins by affecting their environment.

These studies are crucial for understanding how lipid composition influences protein behavior and cellular functions .

Several compounds share structural similarities with PtdIns-(1,2-dipalmitoyl) (ammonium salt), including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phosphatidylcholine | Contains choline instead of inositol; common in cell membranes | Major component of biological membranes |

| Phosphatidylethanolamine | Contains ethanolamine; involved in membrane fusion | Plays a role in apoptosis and cell signaling |

| Phosphatidylserine | Contains serine; important for apoptosis signaling | Involved in cell recognition processes |

PtdIns-(1,2-dipalmitoyl) (ammonium salt) is unique due to its specific fatty acyl composition and its role as a precursor for various signaling molecules. Its distinct structural features make it particularly useful for studying lipid-mediated processes compared to other phospholipids .

Glycerol Backbone and Fatty Acyl Chain Orientation

Phosphatidylinositol-(1,2-dipalmitoyl) (ammonium salt) features a glycerol backbone esterified at the sn-1 and sn-2 positions with palmitic acid (C16:0) chains. The sn-3 position is occupied by a phosphoinositol group, creating an asymmetric distribution of hydrophobic and hydrophilic moieties. The stereospecific arrangement ensures the sn-1 and sn-2 positions are occupied exclusively by saturated palmitoyl chains, while the sn-3 phosphate group links to the myo-inositol ring.

Table 1: Molecular composition of phosphatidylinositol-(1,2-dipalmitoyl) (ammonium salt)

| Component | Description |

|---|---|

| Glycerol backbone | sn-1 and sn-2: C16:0 palmitoyl chains |

| Phosphoinositol | sn-3: Phosphate-linked myo-inositol |

| Counterion | Ammonium (NH₄⁺) |

| Molecular formula | C₄₁H₈₂NO₁₃P |

| Molecular weight | 828.1 g/mol |

The saturated palmitoyl chains confer membrane-stabilizing properties, while the ammonium counterion enhances aqueous solubility by neutralizing the phosphate group’s negative charge.

myo-Inositol Ring Phosphorylation Patterns

The myo-inositol ring in this compound remains unphosphorylated, distinguishing it from signaling derivatives like phosphatidylinositol bisphosphates. The hydroxyl groups at positions 1, 2, 3, 4, 5, and 6 of the inositol ring are free, with the phosphate group exclusively at the 1-position of the glycerol backbone. This configuration is critical for maintaining structural similarity to natural phosphatidylinositol while avoiding unintended signaling activity.

Ammonium Counterion Interactions

The ammonium ion (NH₄⁺) forms ionic bonds with the phosphate group, reducing electrostatic repulsion between adjacent molecules and improving solubility in polar solvents. This interaction is pH-dependent, with deprotonation occurring under alkaline conditions, which may affect lipid bilayer integration.

Synthetic Methodologies

Chemical Phosphorylation Strategies

Synthesis begins with myo-inositol, which undergoes protection of hydroxyl groups using trimethylsilyl or benzyl ethers. The glycerol backbone is functionalized via sequential acylation with palmitoyl chloride at sn-1 and sn-2 positions under anhydrous conditions. Phosphorylation at sn-3 employs phosphoramidite chemistry, followed by deprotection and ammonium exchange using NH₄HCO₃. Key challenges include avoiding racemization at the glycerol sn-3 position and ensuring complete palmitoyl chain incorporation.

Enzymatic Acylation Approaches

Lipase-catalyzed transesterification offers an alternative route. Porcine pancreatic lipase selectively acylates the sn-1 and sn-2 positions of glycerol with palmitic acid, while phospholipase D mediates phosphate group attachment to myo-inositol. This method achieves higher stereochemical purity but requires precise control of water activity to prevent hydrolysis.

Purification and Characterization Protocols

Post-synthesis purification involves silica gel chromatography using chloroform/methanol/water (65:25:4) to separate phosphatidylinositol-(1,2-dipalmitoyl) from lyso-products and unreacted precursors. Final characterization employs:

- Mass spectrometry (LC/MS): Identifies molecular ions at m/z 828.1 ([M+H]⁺) and fragment peaks corresponding to palmitoyl chains.

- ³¹P NMR: A singlet at δ -0.5 ppm confirms phosphate group integrity.

- TLC: Rf 0.42 in methyl acetate/n-propanol/chloroform/methanol/KCl (25:25:28:10:7).

Table 2: Analytical parameters for phosphatidylinositol-(1,2-dipalmitoyl) (ammonium salt)

| Technique | Key Data |

|---|---|

| LC/MS | [M+H]⁺ = 828.1, C₄₁H₈₂NO₁₃P |

| ³¹P NMR | δ -0.5 ppm (phosphate) |

| TLC Rf | 0.42 (silica gel, chloroform-methanol) |

Thermal Phase Transitions and Bilayer Dynamics

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry represents the gold standard technique for characterizing thermal phase transitions in phospholipid systems, providing quantitative data on transition temperatures, enthalpies, and cooperative behavior [10]. For phosphatidylinositol-(1,2-dipalmitoyl) (ammonium salt), thermal analysis reveals complex phase behavior characteristic of saturated diacyl phospholipids with bulky headgroups [6].

The main thermal transition of phosphatidylinositol-(1,2-dipalmitoyl) (ammonium salt) occurs within the temperature range typical of dipalmitoyl-containing phospholipids, influenced by both the saturated acyl chain composition and the inositol headgroup structure [31]. Studies on related phosphatidylinositol systems demonstrate that the presence of the inositol ring significantly affects transition thermodynamics compared to phosphatidylcholine analogs [6] [8]. The bulky inositol headgroup creates distinct packing constraints that manifest as broadened transition profiles and altered cooperative behavior [31].

| Parameter | Phosphatidylinositol-(1,2-dipalmitoyl) Systems | Reference Dipalmitoylphosphatidylcholine |

|---|---|---|

| Main Transition Temperature | 45-50°C* | 41°C |

| Transition Enthalpy | 7-13 kcal/mol* | 8.5 kcal/mol |

| Transition Width | Broadened profile | Sharp transition |

| Cooperative Unit Size | Reduced | High |

*Estimated based on related phosphatidylinositol systems [7] [8]

The differential scanning calorimetry thermograms of phosphatidylinositol-(1,2-dipalmitoyl) (ammonium salt) exhibit characteristic features of reduced cooperativity compared to phosphatidylcholine analogs [6] [31]. This behavior stems from the hydrogen bonding capacity of the inositol headgroup, which creates intermolecular interactions that influence the packing of acyl chains during phase transitions [14]. The presence of multiple hydroxyl groups on the inositol ring facilitates extensive hydrogen bonding networks that can stabilize intermediate states during the gel-to-fluid transition [6].

Temperature-dependent studies reveal that the phase transition behavior is sensitive to hydration levels and ionic strength [8] [31]. The ammonium salt form enhances water solubility while maintaining the fundamental thermal characteristics of the phosphatidylinositol backbone [2]. Heating and cooling cycles demonstrate reproducible transition behavior, though some hysteresis may be observed due to the complex headgroup interactions [31].

Nuclear Magnetic Resonance Studies of Headgroup Mobility

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular dynamics of phosphatidylinositol-(1,2-dipalmitoyl) (ammonium salt) headgroups across different temperature regimes [16] [17]. Phosphorus-31 nuclear magnetic resonance studies reveal characteristic chemical shift anisotropy patterns that reflect the orientation and mobility of the phosphate group within the bilayer interface [16] [17].

The inositol headgroup of phosphatidylinositol-(1,2-dipalmitoyl) (ammonium salt) exhibits restricted mobility compared to smaller phospholipid headgroups, as demonstrated by deuterium nuclear magnetic resonance studies of selectively labeled derivatives [14] [18]. The orientation of the inositol ring has been determined to lie approximately along the bilayer normal, projecting into the aqueous phase in a manner that maximizes hydration of the hydroxyl groups [14].

| Nuclear Magnetic Resonance Parameter | Gel Phase | Fluid Phase | Transition Region |

|---|---|---|---|

| Phosphorus-31 Chemical Shift Anisotropy | High | Reduced | Intermediate |

| Headgroup Correlation Time | 10⁻⁷-10⁻⁶ s | 10⁻⁹-10⁻⁸ s | Variable |

| Order Parameter (S²) | 0.85-0.95 | 0.70-0.85 | 0.75-0.90 |

The nuclear magnetic resonance relaxation parameters reveal multiple motional modes for the phosphatidylinositol-(1,2-dipalmitoyl) (ammonium salt) headgroup [16] [18]. Fast segmental motions occur on the picosecond to nanosecond timescale, corresponding to local reorientations of chemical bonds within the inositol ring [16]. Intermediate motions on the microsecond timescale reflect collective headgroup fluctuations, while slower motions correspond to lateral diffusion and molecular tumbling [16] [18].

Temperature-dependent nuclear magnetic resonance studies demonstrate that headgroup mobility increases progressively through the phase transition [13] [16]. The complex hydrogen bonding network of the inositol headgroup creates cooperative relaxation behavior, where changes in one hydroxyl group orientation can influence neighboring groups [14]. This cooperative behavior manifests as non-exponential relaxation curves and complex temperature dependencies in nuclear magnetic resonance parameters [16].

Aqueous Dispersion Characteristics

Liposome Formation Mechanisms

The aqueous dispersion behavior of phosphatidylinositol-(1,2-dipalmitoyl) (ammonium salt) reflects the interplay between the saturated acyl chains and the hydrophilic inositol headgroup [19] [20]. Upon hydration, the compound spontaneously forms multilamellar structures through the classical mechanism of phospholipid self-assembly driven by hydrophobic interactions and headgroup hydration [20] [21].

The formation of stable liposomes from phosphatidylinositol-(1,2-dipalmitoyl) (ammonium salt) requires careful consideration of temperature, ionic strength, and preparation methodology [19] [21]. Above the main phase transition temperature, the fluid bilayers can be readily formed into unilamellar vesicles through standard extrusion techniques [20]. The presence of the bulky inositol headgroup influences the critical packing parameter, favoring bilayer formation over other morphologies [22].

| Dispersion Parameter | Optimal Conditions | Resulting Structure |

|---|---|---|

| Temperature | >50°C | Fluid bilayers |

| Hydration Level | >20 water molecules/lipid | Stable lamellae |

| Ionic Strength | 10-150 mM | Enhanced stability |

| pH Range | 6.0-8.0 | Optimal solubility |

The mechanism of liposome formation involves initial hydration of the ammonium salt form, followed by swelling and eventual vesiculation [19] [20]. The charged nature of the ammonium counterion facilitates water penetration and reduces the energy barrier for bilayer separation [2]. Dynamic light scattering studies reveal that freshly prepared dispersions initially contain large multilamellar structures that can be processed into smaller unilamellar vesicles [20].

The stability of phosphatidylinositol-(1,2-dipalmitoyl) (ammonium salt) liposomes depends critically on the balance between attractive van der Waals forces and repulsive hydration forces [19] [21]. The extensive hydrogen bonding capacity of the inositol headgroup creates strong hydration shells that resist membrane fusion and aggregation [6] [19]. This enhanced stability makes these liposomes particularly suitable for applications requiring long-term storage or exposure to physiological conditions [19].

Effects on Membrane Curvature and Fluidity

The incorporation of phosphatidylinositol-(1,2-dipalmitoyl) (ammonium salt) into membrane systems significantly influences both curvature properties and bilayer fluidity [22] [25]. The bulky inositol headgroup creates an effective cone-shaped molecular geometry that can induce negative membrane curvature under specific conditions [22] [24].

Studies of mixed phospholipid systems demonstrate that phosphatidylinositol-(1,2-dipalmitoyl) (ammonium salt) reduces membrane fluidity compared to phosphatidylcholine analogs with identical acyl chain composition [6] [25]. This rigidifying effect stems from the extensive hydrogen bonding network formed by the inositol headgroup, which restricts acyl chain mobility and increases the order parameter of the hydrocarbon region [6] [27].

| Membrane Property | Pure Phosphatidylcholine | With Phosphatidylinositol-(1,2-dipalmitoyl) | Change |

|---|---|---|---|

| Bending Modulus | 20-30 kT | 35-50 kT | +40-60% |

| Area Compressibility | 250 mN/m | 180-220 mN/m | -15-25% |

| Lateral Diffusion | 8-12 μm²/s | 4-8 μm²/s | -30-50% |

| Order Parameter | 0.65-0.75 | 0.75-0.85 | +10-15% |

The curvature-inducing properties of phosphatidylinositol-(1,2-dipalmitoyl) (ammonium salt) are particularly evident in systems with asymmetric leaflet composition [22] [28]. When preferentially incorporated into one leaflet of a bilayer, the compound can generate spontaneous curvature that favors formation of curved structures such as tubules or highly curved vesicles [22] [24]. This property has important implications for cellular processes involving membrane deformation and vesicle formation [21] [23].

Fluorescence polarization studies reveal that phosphatidylinositol-(1,2-dipalmitoyl) (ammonium salt) increases membrane order even at relatively low concentrations [6] [25]. The effect is most pronounced in the headgroup region, where the inositol ring creates a more rigid interfacial structure [6]. This increased rigidity propagates into the upper portion of the acyl chain region, affecting the overall mechanical properties of the bilayer [25] [27].

Precursor Role in Phosphoinositide Metabolism

Phosphatidylinositol-(1,2-dipalmitoyl) (ammonium salt) serves as a fundamental substrate in the phosphoinositide signaling cascade, functioning as the initial phospholipid that undergoes sequential phosphorylation to generate diverse second messengers critical for cellular communication [2].

Substrate Specificity for PI3K/PI4K Kinases

The substrate recognition by phosphoinositide kinases demonstrates remarkable stereospecificity, with different kinase families exhibiting distinct preferences for phosphorylation sites on the inositol ring. Phosphoinositide 3-kinases (PI3K) specifically recognize and phosphorylate the D-3 position of the inositol ring in phosphatidylinositol-(1,2-dipalmitoyl) [3]. Studies using synthetic stereoisomers of dipalmitoyl phosphatidylinositol have revealed that only the placental 4-kinase was influenced by the chirality of the glycerol moiety, while neither of the 4-kinases could phosphorylate L-phosphatidylinositol, demonstrating an absolute requirement for the inositol ring to be linked to the glyceryl backbone through the D-1 position [3].

Class I PI3K enzymes, comprising heterodimers of regulatory (p85) and catalytic (p110) subunits, preferentially utilize phosphatidylinositol 4,5-bisphosphate as substrate but can also phosphorylate phosphatidylinositol at the 3-position with a Km value of approximately 2.5 μM [4] [5]. The enzyme exhibits interfacial activation, showing enhanced activity with aggregated substrates compared to monomeric forms in solution [4].

Phosphoinositide 4-kinases display divergent substrate specificities based on their classification. Type II PI4K enzymes, including PI4K IIα and PI4K IIβ, are membrane-bound enzymes that phosphorylate phosphatidylinositol exclusively at the D-4 position [6] [7]. PI4K IIα, which is responsible for phosphoinositide synthesis on synaptic vesicles, demonstrates a Km for ATP of 460 μM and exhibits distinct kinetic properties compared to membrane-bound erythrocyte PI4K [3] [8]. Type III PI4K enzymes (PI4K IIIα and PI4K IIIβ) also phosphorylate the D-4 position but are structurally distinct from type II enzymes, sharing greater homology with PI3K catalytic domains [9].

The crystal structure of PI4K IIα reveals a non-typical kinase fold with an unexpected hydrophobic pocket containing a second ATP molecule, which may play a regulatory role in membrane association and enzyme function [6] [7]. Molecular simulations indicate that the kinase is anchored to membranes through multiple regions, including palmitoylated cysteine residues, positioning the catalytic center optimally for substrate phosphorylation [6].

PLC-Mediated Hydrolysis Products

Phospholipase C (PLC) enzymes catalyze the hydrolysis of phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate, to generate two distinct second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3) [10] [11]. While phosphatidylinositol-(1,2-dipalmitoyl) is not the preferred substrate for PLC enzymes, it can undergo hydrolysis under specific conditions, particularly when phosphorylated to higher-order phosphoinositides [12] [13].

The PLC-mediated hydrolysis reaction proceeds through a two-step mechanism involving an intramolecular phosphotransferase reaction that forms a cyclic intermediate, followed by hydrolysis to yield the final products [10] [13]. The catalytic mechanism requires calcium coordination and involves key histidine residues that facilitate proton abstraction and intermediate stabilization [13].

Different PLC isoforms exhibit varying substrate preferences and regulatory mechanisms. PLC-β enzymes are activated by Gq/11 G-proteins and preferentially hydrolyze phosphatidylinositol 4,5-bisphosphate with rates exceeding 1000 s⁻¹ at optimal conditions [11] [14]. PLC-γ enzymes are activated by receptor tyrosine kinases and contain Src homology domains that mediate their association with activated receptors [15]. PLC-δ enzymes show greater sensitivity to calcium compared to other isoforms and can be tethered to phosphatidylinositol 4,5-bisphosphate-containing membranes via their pleckstrin homology domains [15].

The hydrolysis products serve distinct signaling functions: diacylglycerol remains membrane-associated and activates protein kinase C in the presence of calcium, while inositol 1,4,5-trisphosphate diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering calcium release [11] [16]. Recent studies have demonstrated that PLC activation can be regulated by membrane recruitment through Gβγ subunits, which increase enzyme activity up to 65-fold by concentrating PLC on membrane surfaces [17].

Protein Interaction Networks

PH Domain Binding Specificity

Pleckstrin homology (PH) domains represent one of the most abundant lipid-binding domains in the human proteome, with over 250 members encoded by the human genome [18] [19]. These domains function as membrane-targeting modules that recognize specific phosphoinositides with varying degrees of affinity and specificity. Recent comprehensive screening studies have revealed that approximately 49% of human PH domains exhibit binding to phosphoinositides, with many showing previously uncharacterized specificities [19].

The structural basis for phosphoinositide recognition by PH domains involves a conserved array of basic amino acid residues that form extensive hydrogen bonding networks with adjacent phosphate groups on the inositol ring [18] [20]. High-affinity PH domain interactions are restricted to phosphoinositides containing vicinal (adjacent) phosphate pairs, specifically those with phosphorylation at positions 3 and 4, or 4 and 5 of the inositol ring [18]. This structural requirement explains why phosphatidylinositol 4,5-bisphosphate, phosphatidylinositol 3,4-bisphosphate, and phosphatidylinositol 3,4,5-trisphosphate serve as preferred ligands for specific PH domain subsets.

Among the well-characterized PH domains, several exhibit distinct binding preferences relevant to phosphatidylinositol-(1,2-dipalmitoyl) derivatives. The PLCδ1 PH domain demonstrates high specificity for phosphatidylinositol 4,5-bisphosphate with dissociation constants in the 0.5-1.0 μM range [18] [20]. The Akt PH domain preferentially binds phosphatidylinositol 3,4,5-trisphosphate and phosphatidylinositol 3,4-bisphosphate with Kd values of 1-5 μM [21] [22]. The cytohesin-1 PH domain exhibits particularly high affinity for phosphatidylinositol 3,4,5-trisphosphate (Kd ~100 nM) when combined with its adjacent polybasic C-terminal domain, demonstrating cooperative binding mechanisms [23].

Functional studies using synthetic phosphatidylinositol derivatives have revealed that PH domain binding is not solely determined by the phosphoinositide headgroup but also influenced by the fatty acyl composition. The presence of dipalmitoyl chains in phosphatidylinositol-(1,2-dipalmitoyl) affects membrane physical properties and may modulate PH domain-membrane interactions through changes in membrane curvature, charge density, and lipid packing [4] [23].

Recent research has identified additional mechanisms beyond simple phosphoinositide binding that contribute to PH domain function. Many PH domains require cooperation with adjacent protein domains or polybasic regions to achieve physiologically relevant membrane binding. The Btk PH domain requires its adjacent Btk motif for effective membrane association, while the cytohesin-1 PH domain achieves enhanced binding through cooperation with its C-terminal polybasic region [23]. These findings suggest that PH domain-mediated protein recruitment involves multivalent interactions that increase both specificity and binding affinity.

Modulation of Akt/PKB Signaling

The Akt/protein kinase B (PKB) signaling pathway represents one of the most critical phosphoinositide-dependent signaling networks in mammalian cells, controlling fundamental cellular processes including survival, growth, proliferation, and metabolism [24] [25]. Phosphatidylinositol-(1,2-dipalmitoyl) and its phosphorylated derivatives play essential roles in Akt activation through multiple mechanisms involving membrane recruitment, conformational changes, and regulatory phosphorylation events.

Akt activation follows a well-defined sequence initiated by growth factor stimulation of receptor tyrosine kinases, which recruit and activate class I PI3K enzymes [24] [25]. PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate at the D-3 position to generate phosphatidylinositol 3,4,5-trisphosphate, the primary second messenger for Akt recruitment [26]. Additionally, SHIP1/2 phosphatases can convert phosphatidylinositol 3,4,5-trisphosphate to phosphatidylinositol 3,4-bisphosphate, which also binds Akt PH domains and contributes to kinase activation [25].

The mechanism of Akt activation involves a complex series of conformational changes that have been elucidated through structural and biophysical studies [27] [28]. In the inactive state, Akt adopts a compact autoinhibited conformation where the PH domain occludes the substrate-binding site of the kinase domain and sequesters regulatory phosphorylation sites from upstream kinases [27] [28]. Binding of phosphatidylinositol 3,4,5-trisphosphate or phosphatidylinositol 3,4-bisphosphate to the PH domain induces a large conformational change that relieves this autoinhibition [27].

Hydrogen-deuterium exchange mass spectrometry studies have provided detailed insights into the conformational changes accompanying Akt activation [27] [28]. Upon phosphatidylinositol 3,4,5-trisphosphate binding, extensive deprotection occurs in the activation loop and hydrophobic motif regions, making these sites accessible for phosphorylation by upstream kinases PDK1 and mTORC2, respectively [27]. The PH domain exhibits significant protection upon lipid binding, consistent with its insertion into the membrane interface [27].

Full Akt activation requires dual phosphorylation at Thr308 in the activation loop by PDK1 and Ser473 in the hydrophobic motif by mTORC2 [25] [29]. Both kinases are also recruited to phosphoinositide-rich membrane sites, facilitating efficient Akt phosphorylation through co-localization mechanisms [25]. Recent studies have revealed that phosphatidylinositol 3,4,5-trisphosphate binding not only recruits Akt to membranes but also allosterically enhances its kinase activity through conformational stabilization of the active site [27] [28].

The lifetime and subcellular localization of active Akt are tightly regulated by phosphoinositide availability and phosphatase activity. PTEN phosphatase antagonizes PI3K by dephosphorylating phosphatidylinositol 3,4,5-trisphosphate back to phosphatidylinositol 4,5-bisphosphate, while INPP4B phosphatase degrades phosphatidylinositol 3,4-bisphosphate [25]. Protein phosphatases PP2A and PHLPP1/2 directly dephosphorylate Akt at Thr308 and Ser473, respectively, leading to kinase inactivation [25].

Recent evidence suggests that Akt activity may be spatially restricted to membrane compartments containing phosphoinositide second messengers rather than being released as a fully active cytosolic enzyme [27] [25]. This model proposes that substrate phosphorylation occurs primarily at membrane interfaces where both Akt and its substrates can be co-localized through phosphoinositide-dependent mechanisms. Such spatial restriction would provide enhanced specificity and fidelity in Akt-mediated signal transduction while preventing inappropriate substrate phosphorylation in cytosolic compartments.